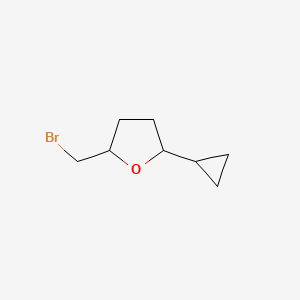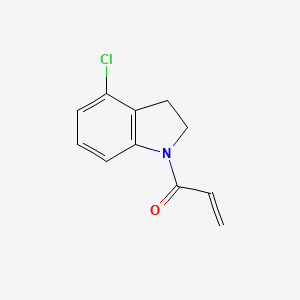![molecular formula C20H15ClN6O4 B2499288 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207050-68-7](/img/structure/B2499288.png)
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives is a multi-step process involving the reaction of ester ethoxycarbonylhydrazones with primary amines to produce various 1,2,4-triazole derivatives . In a related study, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide served as the starting compound for synthesizing a series of thiosemicarbazides and oxadiazole-thiones, which were further converted into triazole-thiones and Mannich bases through cyclization and aminomethylation, respectively . Another synthesis approach involved the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions to yield a triazole-carbohydrazide compound . The synthesis of 1,3,4-oxadiazoles, which are structurally related to triazoles, can be achieved by treating aromatic carboxylic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties . The structure of a specific triazole-carbohydrazide compound was confirmed using NMR spectroscopy and single-crystal X-ray diffraction, indicating the precision with which these molecules can be characterized . Diaryl-substituted 1,3,4-oxadiazoles, which share a similar heterocyclic core with triazoles, have been structurally analyzed in previous studies, demonstrating the versatility of these heterocycles .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives is influenced by the substituents on the triazole ring. For instance, the conversion of triazole-thiones into Mannich bases involves an aminomethylation reaction, which is a common transformation for these types of molecules . The formation of Schiff bases from triazole derivatives, as seen in the synthesis of compound 14 from compound 13 using 4-methoxybenzaldehyde, is another example of the chemical reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are determined by their molecular structure and the nature of their substituents. The antimicrobial activities of some newly synthesized triazole compounds were evaluated, and certain derivatives exhibited good to moderate activities against test microorganisms . In another study, the lipase and α-glucosidase inhibition of novel heterocyclic compounds derived from triazole precursors were assessed, with some compounds showing significant inhibitory activities . These findings suggest that triazole derivatives can possess diverse biological activities, which are important for their potential therapeutic applications.
科学的研究の応用
Synthesis and Biological Activities
A study led by Dürüst et al. (2012) synthesized a series of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole moieties, exhibiting anti-protozoal and anti-cancer activities. This research demonstrates the compound's potential in addressing parasitic infections and cancer through the bioisosteric principle and 1,3-dipolar cycloaddition reactions (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Properties
Bektaş et al. (2007) developed new 1,2,4-triazole derivatives demonstrating significant antimicrobial activities. This study underscores the compound's relevance in developing new antimicrobial agents, providing a foundation for further pharmaceutical applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifungal and Physicochemical Properties
Volkova et al. (2020) synthesized and characterized a novel antifungal compound from the 1,2,4-triazole class, revealing its solubility thermodynamics and partitioning processes. The study provided insight into the compound's pharmacologically relevant properties, emphasizing its potential as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).
Enzyme Inhibition for Therapeutic Applications
Research by Bekircan et al. (2015) focused on synthesizing novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition effects on lipase and α-glucosidase. This study highlights the compound's potential in developing treatments for diseases related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
作用機序
Target of action
Compounds with a triazole moiety are known to have diverse biological activities. They can interact with various targets, including enzymes and receptors, depending on their specific structure .
Mode of action
The mode of action of these compounds often involves binding to the active site of an enzyme or receptor, which can inhibit or activate the function of these targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, the presence of certain functional groups can affect a compound’s solubility, which can influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-30-12-8-6-11(7-9-12)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWAOJFJYZVOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)


![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)
![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)